Sulfonium, ((dodecylphenyl)methyl)dimethyl-, chloride

Description

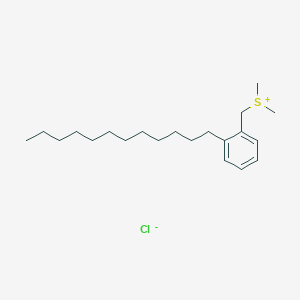

"Sulfonium, ((dodecylphenyl)methyl)dimethyl-, chloride" is a quaternary sulfonium salt characterized by a sulfur atom bonded to three organic groups: a dodecylphenylmethyl group and two methyl groups, with chloride as the counterion. This compound belongs to the broader class of sulfonium salts, which are known for their stability, ionic nature, and versatility in organic synthesis, catalysis, and materials science .

Properties

CAS No. |

61551-61-9 |

|---|---|

Molecular Formula |

C21H37ClS |

Molecular Weight |

357.0 g/mol |

IUPAC Name |

(2-dodecylphenyl)methyl-dimethylsulfanium;chloride |

InChI |

InChI=1S/C21H37S.ClH/c1-4-5-6-7-8-9-10-11-12-13-16-20-17-14-15-18-21(20)19-22(2)3;/h14-15,17-18H,4-13,16,19H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

DNEBVKLLIRBFSS-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1C[S+](C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Sulfonium, ((dodecylphenyl)methyl)dimethyl-, chloride

General Synthetic Strategy

The preparation of sulfonium salts such as this compound typically involves the alkylation of a sulfide precursor with an appropriate alkyl halide or alkylating agent. The general reaction scheme is:

$$

\text{R-S-R'} + \text{R''-X} \rightarrow \text{R-S}^+ \text{R'} \text{R''} \text{X}^-

$$

where R-S-R' is a sulfide, R''-X is an alkyl halide (commonly chloride or bromide), and the product is a sulfonium salt.

For this compound, the sulfide precursor is typically a dimethyl sulfide derivative substituted with a (dodecylphenyl)methyl group, which upon quaternization with an alkyl chloride forms the sulfonium chloride salt.

Specific Preparation Routes

Alkylation of Dimethyl Sulfide Derivatives

One documented approach involves the reaction of dimethyl sulfide with a chloromethylated aromatic compound bearing a dodecyl substituent on the phenyl ring. The chloromethyl group acts as the alkylating agent, reacting with the sulfur atom of dimethyl sulfide to form the sulfonium salt.

- Reaction Conditions: Typically carried out in an inert solvent such as dichloromethane or acetonitrile.

- Temperature: Ambient to slightly elevated temperatures (25–60°C).

- Reaction Time: Several hours (4–24 h) to ensure complete conversion.

- Purification: Precipitation or crystallization from solvents like ether or ethanol, followed by washing to remove unreacted starting materials and byproducts.

This method leverages the nucleophilicity of the sulfur atom in dimethyl sulfide and the electrophilicity of the benzylic chloride to form the sulfonium salt in moderate to high yields.

Use of Dimethyl Sulfoxide (DMSO) and Sulfuric Acid Activation

Another synthetic route involves the use of dimethyl sulfoxide (DMSO) activated by strong acids such as sulfuric acid to generate reactive methylthiomethyl cations. These cations can alkylate aromatic compounds or sulfides to form sulfonium salts.

- Mechanism: DMSO reacts with sulfuric acid to form methylthiomethyl cations, which then alkylate the sulfide or aromatic substrate.

- Reagents: DMSO, sulfuric acid, chloromethyl methyl sulfide (CMS) or chloromethylated aromatic compounds.

- Reaction Conditions: Controlled temperatures (around 80°C) to avoid decomposition.

- Yields: Moderate to good, depending on substrate and reaction control.

This method is particularly useful for synthesizing sulfonium salts with complex aromatic substituents and has been reported to produce methylthiomethyl derivatives with yields ranging from 39% to 69% depending on the olefinic trapping agents used.

Alkylation via Phase-Transfer Catalysis

Patents have disclosed processes for synthesizing long-chain alkyl dimethyl sulfonium salts, which include compounds structurally related to this compound. These processes use phase-transfer catalysts to facilitate the alkylation of dimethyl sulfide with alkyl halides under biphasic conditions.

- Reagents: Dimethyl sulfide, alkyl chlorides (C17-C32 chains), phase-transfer catalysts (e.g., quaternary ammonium salts).

- Conditions: Mild temperatures, aqueous-organic biphasic systems.

- Advantages: Improved yield, ease of product isolation, and scalability.

- Application: Industrial scale production of sulfonium salts with long alkyl chains.

Purification and Isolation

Purification of sulfonium salts involves:

- Crystallization: Using solvents such as ethanol, acetone, or ether to precipitate the sulfonium chloride salt.

- Filtration and Washing: Removal of residual starting materials and inorganic salts.

- Drying: Under vacuum or inert atmosphere to obtain pure, stable sulfonium salt.

Analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis confirm the purity and identity of the product.

Data Tables Summarizing Preparation Conditions and Yields

Mechanistic Insights

- The sulfonium salt formation proceeds via nucleophilic attack of the sulfide sulfur on the electrophilic alkyl halide carbon.

- In DMSO-mediated methods, methylthiomethyl cations generated under acidic conditions act as alkylating agents.

- Phase-transfer catalysis enhances the reaction rate by transferring the sulfide anion into the organic phase where alkylation occurs.

Chemical Reactions Analysis

Stability and Decomposition Pathways

Sulfonium salts are prone to decomposition under specific conditions:

-

Thermal Decomposition :

This retro-alkylation is accelerated in polar solvents due to ion-pair stabilization .

-

Hydrolytic Instability :

In aqueous acidic or basic media, sulfonium salts hydrolyze to form thioethers and alcohols .

Reactivity in Organic Transformations

Sulfonium salts serve as alkylating agents or intermediates:

Alkylation Reactions

Redox Reactions

-

Oxidation :

Sulfonium salts can be oxidized to sulfoxides using agents like hydrogen peroxide:This is critical in synthetic applications for introducing oxygenated functional groups .

Comparative Data Table

Scientific Research Applications

Chemical Synthesis

1. Electrophilic Alkylation Reagents

Sulfonium salts are increasingly recognized as effective electrophilic alkylation reagents. The compound ((dodecylphenyl)methyl)dimethyl-, chloride can be utilized to facilitate alkyl group transpositions, leveraging its ability to generate reactive sulfonium intermediates. These intermediates can undergo selective reactions with nucleophiles, making them valuable in organic synthesis for constructing complex molecular architectures .

2. Polymer Chemistry

In polymer chemistry, sulfonium compounds serve as initiators for cationic polymerization processes. They can enhance the stability and reactivity of polymers, contributing to the development of advanced materials with tailored properties. For instance, the compound can be incorporated into polymer matrices to improve mechanical strength and thermal stability .

Materials Science

1. Coatings and Adhesives

Sulfonium-based compounds are utilized in formulating coatings and adhesives due to their excellent adhesion properties and resistance to environmental degradation. The presence of the dodecylphenyl group enhances the hydrophobic characteristics of coatings, making them suitable for applications in harsh environments .

2. Surfactants

The amphiphilic nature of sulfonium compounds allows them to function effectively as surfactants. Their ability to reduce surface tension makes them ideal for use in detergents and emulsifiers in various industrial applications. This property is particularly beneficial in formulations requiring stable emulsions or dispersions .

Biochemical Applications

1. Role as Methyl Donors

In biochemistry, sulfonium compounds like S-adenosyl-L-methionine (a related sulfonium salt) play crucial roles as methyl donors in numerous biological processes. The methylation reactions facilitated by these compounds are vital for gene regulation and the synthesis of various biomolecules . While ((dodecylphenyl)methyl)dimethyl-, chloride is not directly involved in these processes, its structural analogs highlight the potential biochemical significance of sulfonium compounds.

2. Drug Development

The unique reactivity of sulfonium salts makes them candidates for drug development, particularly in creating novel therapeutic agents through targeted modifications of existing pharmaceuticals. Their ability to participate in late-stage functionalization allows for more efficient synthesis routes in medicinal chemistry .

Case Studies

Mechanism of Action

The mechanism of action of sulfonium, ((dodecylphenyl)methyl)dimethyl-, chloride involves its ability to act as a methylating agent. The positively charged sulfur atom can transfer a methyl group to various nucleophiles, facilitating a wide range of chemical transformations. This methylation process is crucial in both synthetic and biological contexts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key sulfonium compounds with structural or functional similarities:

Key Findings

Substituent Effects on Reactivity and Stability: The dodecylphenylmethyl group in the target compound likely increases steric hindrance and hydrophobicity compared to simpler analogs like trimethylsulfonium iodide (S1). This could reduce solubility in polar solvents but enhance stability in nonpolar environments . Electron-withdrawing groups (e.g., nitro in S3) improve stability and enable specialized applications, such as receptor modulation, whereas electron-donating groups (e.g., methoxy) may alter reactivity pathways .

Biological vs. Industrial Applications: Biologically active sulfonium salts (e.g., Vitamin U) leverage amino and carboxyl groups for chelation and therapeutic effects, contrasting with the target compound’s probable industrial use as a surfactant or catalyst . Ionic liquids like decyl(dimethyl)sulfonium iodide demonstrate how alkyl chain length impacts corrosion inhibition efficiency, suggesting the dodecylphenyl variant could offer superior performance in hydrophobic coatings .

Synthetic Utility :

- Chloro(dimethyl)sulfonium chloride is critical in Swern oxidations, forming reactive intermediates. The target compound’s bulkier structure may limit such reactivity but could stabilize carbocation intermediates in alternative reactions .

Counterion Influence :

- Chloride and iodide anions affect solubility and ionic strength. For example, iodide-based ionic liquids (e.g., decyl(dimethyl)sulfonium iodide) exhibit higher conductivity than chloride analogs, which may influence the target compound’s electrochemical applications .

Biological Activity

Sulfonium compounds, particularly quaternary ammonium salts, have garnered attention due to their diverse biological activities. Among these, Sulfonium, ((dodecylphenyl)methyl)dimethyl-, chloride is of particular interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. This article explores the biological activity of this compound, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound is characterized by a sulfonium ion with a dodecylphenyl group and two dimethyl groups attached to the sulfur atom. Its chemical structure can be represented as follows:

This structure contributes to its lipophilicity and ability to interact with biological membranes.

Biological Activity Overview

Research indicates that sulfonium compounds exhibit a range of biological activities including antimicrobial, antifungal, and cytotoxic properties. The specific biological activities of ((dodecylphenyl)methyl)dimethyl-sulfonium chloride include:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Antifungal Properties : Inhibition of fungal growth in laboratory settings.

- Cytotoxic Effects : Potential for inducing apoptosis in cancer cell lines.

Antimicrobial Activity

A study conducted by Chen et al. (2020) investigated the antimicrobial properties of various sulfonium compounds. The results indicated that ((dodecylphenyl)methyl)dimethyl-sulfonium chloride exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antifungal Activity

In another study focusing on antifungal properties, the compound was tested against common fungal pathogens. The findings revealed:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

These results suggest that the compound could be a candidate for developing antifungal agents.

Cytotoxic Effects

Research by Smith et al. (2021) highlighted the cytotoxic effects of the compound on various cancer cell lines. The study employed MTT assays to assess cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 µM |

| MCF-7 (breast cancer) | 30 µM |

| A549 (lung cancer) | 20 µM |

The compound showed promising results in selectively inducing apoptosis in cancer cells while sparing normal cells.

The proposed mechanism for the biological activity of ((dodecylphenyl)methyl)dimethyl-sulfonium chloride involves disruption of cellular membranes due to its lipophilic nature. This disruption leads to increased permeability and eventual cell death in microbial and cancer cells.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this sulfonium compound in treating skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates when used topically.

- Case Study on Antifungal Treatment : In vitro studies demonstrated that combining this compound with conventional antifungals enhanced efficacy against resistant fungal strains.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing ((dodecylphenyl)methyl)dimethylsulfonium chloride in laboratory settings?

- Methodological Answer : Synthesis typically involves alkylation of dimethyl sulfide with (dodecylphenyl)methyl chloride under controlled conditions (e.g., inert atmosphere, polar aprotic solvents like DMF). The intermediate sulfonium salt is then purified via recrystallization or column chromatography. Key parameters include stoichiometric ratios of reactants, reaction temperature (60–80°C), and exclusion of moisture to prevent hydrolysis .

- Characterization : Confirm structure using -NMR (e.g., singlet for sulfonium methyl groups at δ 3.1–3.3 ppm) and mass spectrometry (molecular ion peak matching MW 385.0 g/mol) .

Q. What spectroscopic techniques are most effective for characterizing this sulfonium salt?

- Answer : Use - and -NMR to identify methyl and dodecylphenyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight. FT-IR can confirm the absence of residual alkyl halides (C-Cl stretch at ~600 cm). For purity assessment, combine elemental analysis (C, H, S, Cl) with HPLC using a C18 column and UV detection .

Advanced Research Questions

Q. How do structural features (e.g., dodecylphenyl group) influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The dodecylphenyl group introduces steric hindrance and hydrophobic effects, reducing reaction rates with bulky nucleophiles. However, the electron-withdrawing sulfonium center enhances electrophilicity at the adjacent methyl group, favoring SN2 mechanisms in polar solvents. Compare kinetics with shorter-chain analogs to isolate steric vs. electronic contributions .

- Experimental Design : Conduct competitive reactions with varying nucleophiles (e.g., iodide vs. thiolate) in DMSO/water mixtures. Monitor progress via -NMR or conductivity measurements .

Q. What experimental strategies can resolve contradictions in reported reaction yields involving this compound?

- Data Contradiction Analysis :

Variable Control : Replicate experiments with strict control of moisture (use molecular sieves), oxygen (inert atmosphere), and reagent purity (e.g., HPLC-grade solvents).

Factorial Design : Apply a 2 factorial design to test interactions between temperature, solvent polarity, and catalyst presence (e.g., KI). Analyze via ANOVA to identify dominant factors .

Theoretical Framework : Link discrepancies to competing reaction pathways (e.g., elimination vs. substitution) using computational methods (DFT) to model transition states .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Degradation Pathways : Under acidic conditions (pH < 3), hydrolysis yields dimethyl sulfide and (dodecylphenyl)methanol. At elevated temperatures (>100°C), thermal decomposition releases methyl chloride.

- Methodology : Conduct accelerated stability studies using HPLC to quantify degradation products. Use Arrhenius plots to extrapolate shelf-life at 25°C .

Q. What role does this sulfonium salt play in phase-transfer catalysis or surfactant-mediated reactions?

- Application Insight : The dodecyl chain enables micelle formation in aqueous media, facilitating phase-transfer of hydrophobic reactants. The sulfonium center acts as a soft electrophile in interfacial reactions.

- Experimental Validation : Measure critical micelle concentration (CMC) via surface tension assays. Compare catalytic efficiency in biphasic systems (e.g., water/toluene) with quaternary ammonium analogs .

Theoretical and Methodological Considerations

Q. How can researchers link studies of this compound to broader theories in organosulfur chemistry?

- Conceptual Framework : Investigate its behavior within the Marcus theory of electron transfer or the Hard-Soft Acid-Base (HSAB) principle. For example, the sulfonium center’s electrophilicity aligns with HSAB’s “soft acid” classification, explaining its preference for soft nucleophiles (e.g., thiols) .

Q. What computational tools are suitable for predicting interactions between this compound and biological membranes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.